Technical Guide: Synthesis of 5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Technical Guide: Synthesis of 5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
This guide details the synthesis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1448064-99-0), a specific derivative of the imidazo[4,5-b]pyridine scaffold often utilized in kinase inhibitor development and heterocyclic amine research.[1]
The protocol follows a linear convergent strategy , building the fused imidazole ring on a functionalized pyridine core, followed by late-stage regioselective electrophilic aromatic substitution to install the amine functionality.[1]
[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine Core Scaffold: Imidazo[4,5-b]pyridine (1-deazapurine) Key Challenges:
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Regiocontrol during Nitration: Ensuring nitration occurs at the C3 position of the pyridine precursor (vs. C5) to allow proper imidazole fusion.
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Late-Stage Functionalization: Selectively installing the amine at position 6 of the fused system.[1]
Retrosynthetic Logic
The synthesis is disconnected into two phases: Scaffold Construction and Functionalization .[1]
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Disconnection 1: The C6-amine is installed via reduction of a C6-nitro group.[1]
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Disconnection 2: The C6-nitro group is introduced via electrophilic aromatic substitution (SEAr) on the 5-methyl-imidazo[4,5-b]pyridine core.[1] The C5-methyl group activates the C6 position (ortho-direction), ensuring high regioselectivity.[1]
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Disconnection 3: The imidazole ring is formed from 2,3-diamino-6-methylpyridine .[1]
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Starting Material: Commercially available 2-amino-6-methylpyridine .[1]
Figure 1: Retrosynthetic disconnection showing the linear path from 2-amino-6-methylpyridine.[1]
Detailed Synthetic Protocol
Phase 1: Precursor Synthesis (Pyridine Functionalization)[1]
Step 1: Nitration of 2-Amino-6-methylpyridine
The objective is to introduce a nitro group at position 3.[1] Standard mixed-acid nitration yields a mixture of 3-nitro and 5-nitro isomers.[1] The 3-nitro isomer is required for the 2,3-diamine motif.[1]
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Reagents: 2-Amino-6-methylpyridine, conc. H₂SO₄, fuming HNO₃.[1]
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Protocol:
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Dissolve 2-amino-6-methylpyridine (1.0 eq) in conc. H₂SO₄ at 0°C.[1]
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Dropwise add fuming HNO₃ (1.1 eq) while maintaining temperature <10°C.
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Allow to warm to room temperature and stir for 2 hours; then heat to 50°C for 1 hour to ensure completion.
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Workup: Pour onto crushed ice. Neutralize with NH₄OH to pH 4-5. The yellow precipitate is collected.[1]
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Purification (Critical): The crude solid contains both 2-amino-6-methyl-3-nitropyridine (Target) and 2-amino-6-methyl-5-nitropyridine .[1]
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Separation: Isolate the 3-nitro isomer via steam distillation (it is more volatile due to intramolecular H-bonding) or fractional crystallization from ethanol (the 5-nitro isomer is typically less soluble).[1]
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Checkpoint: Confirm regiochemistry via ¹H NMR. The 3-nitro isomer shows a characteristic downfield shift for the C4 proton due to the adjacent nitro group.[1]
Step 2: Reduction to 2,3-Diamino-6-methylpyridine[1]
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Reagents: SnCl₂·2H₂O / HCl or H₂ / Pd/C.[1]
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Protocol (Catalytic Hydrogenation):
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Stability Note: Diaminopyridines are oxidation-sensitive (turning dark/purple).[1] Use immediately in Step 3 or store under argon at -20°C.
Phase 2: Scaffold Construction[1]
Step 3: Imidazole Ring Closure[1]
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Reagents: Formic acid (98%) or Triethyl orthoformate (TEOF) with catalytic p-TsOH.[1]
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Protocol:
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Suspend 2,3-diamino-6-methylpyridine in excess Formic Acid (acting as solvent and reagent).[1]
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Reflux (approx. 100-110°C) for 4–6 hours.
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Monitor via TLC for disappearance of the diamine.[1]
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Workup: Cool to 0°C. Neutralize carefully with aq. NaOH or NH₄OH.[1][2] The product, 5-methyl-3H-imidazo[4,5-b]pyridine , will precipitate.[1]
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Filter, wash with cold water, and dry.[1]
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Mechanism: Formylation of the amines followed by dehydrative cyclization.[1]
Phase 3: Late-Stage Functionalization[1]
Step 4: Regioselective Nitration (C6-Functionalization)
This step differentiates the scaffold.[1] The 5-methyl group activates the C6 position (ortho) and the imidazole ring directs electrophiles to the pyridine ring (which is less electron-deficient than the imidazole in this fused system under acidic conditions).[1]
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Reagents: Conc. H₂SO₄, KNO₃ or Fuming HNO₃.[1]
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Protocol:
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Product: 5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine .[1]
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Validation: The C6 position is the only site available for substitution that is activated by the methyl group.[1] C7 is sterically hindered and electronically less favorable relative to C6.[1]
Step 5: Final Reduction to Target Amine[1]
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Reagents: Fe powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C.[1]
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Protocol (Iron Reduction - Chemoselective):
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Final Product: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine .
Workflow Visualization
Figure 2: Step-by-step reaction workflow with key intermediates.
Analytical Data Summary (Expected)
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Appearance |
| Precursor (3-Nitro) | δ 2.5 (s, 3H, Me), δ 8.4 (d, 1H, C4-H), δ 6.7 (d, 1H, C5-H) | Yellow Needles |
| Scaffold (5-Me-IP) | δ 2.6 (s, 3H, Me), δ 8.2 (s, 1H, C2-H), δ 7.9 (d, 1H, C6-H), δ 7.2 (d, 1H, C7-H) | Off-white Solid |
| Target (6-Amino) | δ 2.5 (s, 3H, Me), δ 8.1 (s, 1H, C2-H), δ 7.3 (s, 1H, C7-H), δ 5.0 (br s, 2H, NH₂) | Pale Brown/Beige Solid |
Note: In the final product, the C7 proton appears as a singlet because position 6 is substituted.[1] The C2 proton (imidazole) typically appears around 8.0-8.3 ppm.[1]
Safety & Handling
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Nitration Risks: The nitration of aminopyridines can be exothermic.[1] Control temperature strictly to prevent runaway reactions or decomposition.
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Diaminopyridines: Toxic and skin sensitizers.[1] Handle in a fume hood.
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Imidazo[4,5-b]pyridines: Many derivatives are biologically active (potential mutagens or kinase inhibitors).[1] Handle as potent compounds until toxicity is established.[1]
References
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Regioselective Nitration of Imidazo[4,5-b]pyridines
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Source: Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives."[1] Journal of Heterocyclic Chemistry.
- Context: Describes the general reactivity of the imidazo[4,5-b]pyridine ring system towards electrophiles and alkyl
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Synthesis of 2,3-Diaminopyridine Precursors
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Target Compound Verification
